N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex ethanediamide derivative. Its core structure features a 1,3-benzodioxole moiety linked via a methyl group to one terminus of the ethanediamide bridge. The opposing terminus connects to a piperidine ring substituted with a thiophene-2-sulfonyl group.
The benzodioxole group is a common pharmacophore in medicinal chemistry, often contributing to π-π stacking interactions, while the sulfonylated piperidine-thiophene moiety may enhance binding affinity through hydrophobic or hydrogen-bonding interactions. The ethanediamide bridge likely serves as a conformational stabilizer.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c25-20(21(26)23-13-15-6-7-17-18(12-15)30-14-29-17)22-9-8-16-4-1-2-10-24(16)32(27,28)19-5-3-11-31-19/h3,5-7,11-12,16H,1-2,4,8-10,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXRZXRZVXBSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene-Sulfonyl Group: This step involves the sulfonylation of thiophene using sulfonyl chlorides under basic conditions.
Piperidine Derivative Synthesis: The piperidine moiety can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, thiophene-sulfonyl, and piperidine derivatives using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiophene moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzodioxole or piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 419.4 g/mol. Its structure features a benzodioxole moiety linked to a piperidine derivative, suggesting potential interactions with biological targets due to its unique functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide. For instance, derivatives have been tested against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The compound exhibits significant activity against multidrug-resistant organisms such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various diseases. Research indicates that it may inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus respectively. This inhibition could lead to therapeutic benefits in managing these conditions .
Antiviral Potential
Emerging studies suggest that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide may exhibit antiviral properties. Investigations into their mechanisms of action are ongoing, with initial findings indicating potential effectiveness against certain viral infections .
Case Study 1: Antimicrobial Evaluation
A series of experiments evaluated the antimicrobial efficacy of compounds derived from the parent structure against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for each derivative, revealing that some exhibited potent activity comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 20 | S. aureus |
| Compound C | 15 | K. pneumoniae |
Case Study 2: Enzyme Inhibition Studies
In silico docking studies have been employed to predict the binding affinity of the compound to target enzymes like acetylcholinesterase. The results demonstrated favorable binding interactions, suggesting that modifications to the chemical structure could enhance inhibitory potency .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the thiophene-sulfonyl group can form hydrogen bonds or electrostatic interactions. The piperidine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several ethanediamide and piperidine derivatives. Key analogs and their distinguishing features are discussed below.
Quinolinyl Oxamide Derivative (QOD)
Compound Name: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Structural Features:
- Retains the benzodioxolylmethyl-ethanediamide backbone.
- Replaces the sulfonylated piperidine-thiophene group with a tetrahydroquinoline ring substituted with a methyl group.
Piperazine-Tetrahydrofuran Derivative
Compound Name : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-[(tetrahydrofuran-2-yl)methyl]ethanediamide
Structural Features :
- Shares the benzodioxolylmethyl-ethanediamide core.
- Substitutes the sulfonylated piperidine with a 4-(4-fluorophenyl)piperazine group.
- Includes a tetrahydrofuranymethyl group instead of thiophene-sulfonyl.
Biological Implications : The fluorophenyl-piperazine group may confer distinct receptor-binding properties (e.g., serotonin or dopamine receptor modulation). The tetrahydrofuran moiety could improve solubility compared to thiophene .
Structural and Functional Analysis
Key Structural Differences
Implications of Substituents
- Thiophene-2-sulfonyl vs. Tetrahydroquinoline: The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to the hydrophobic methyl group in QOD.
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen atom (in the piperazine derivative) could enable stronger electrostatic interactions, whereas the sulfonylated piperidine in the target compound offers steric bulk and electronic effects.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure
The compound can be characterized by the following structural elements:
- Benzodioxole Ring : A fused bicyclic structure that may contribute to the compound's pharmacological properties.
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various bioactive compounds.
- Thiophene Sulfonyl Group : This moiety may enhance the compound's reactivity and biological interaction potential.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : Its structure allows for binding to various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide have shown significant antibacterial and antifungal activities against pathogens such as Xanthomonas axonopodis and Fusarium solani .
Anticancer Potential
Research indicates that compounds containing benzodioxole and piperidine structures exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their antimicrobial activity. Among them, compounds structurally similar to the target compound exhibited potent activity against both bacterial and fungal strains, suggesting a promising avenue for further investigation .
- Cytotoxicity in Cancer Cells : A recent research article reported on the cytotoxic effects of benzodioxole-containing compounds on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, highlighting their potential as therapeutic agents .
Data Tables
| Activity | Compound | Target Pathogen/Cell Line | IC50 (µM) |
|---|---|---|---|
| Antibacterial | N-[Benzodioxole derivative] | Xanthomonas axonopodis | 15 |
| Antifungal | N-[Benzodioxole derivative] | Fusarium solani | 10 |
| Cytotoxicity | N-[Benzodioxole derivative] | Human cancer cell lines (e.g., HeLa) | 20 |
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can intermediate stability be ensured?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use palladium-catalyzed Suzuki-Miyaura coupling to attach the thiophene sulfonyl group to the piperidine ring .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ethanediamide moiety to the benzodioxolylmethyl group .
- Intermediate purification : Use column chromatography with gradient elution (e.g., 30–50% ethyl acetate/hexane) to isolate unstable intermediates. Monitor via TLC with UV visualization .
Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?
- 1D/2D NMR : Assign the benzodioxole methylene protons (δ 4.8–5.2 ppm) and piperidine sulfonyl group (δ 3.1–3.5 ppm) using HSQC and HMBC for connectivity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error. Discrepancies in mass data may indicate residual solvents; repeat analysis after rigorous drying .
- FT-IR : Resolve amide C=O stretching (~1650 cm⁻¹) vs. sulfonyl S=O (~1350 cm⁻¹) overlaps by comparing to synthetic intermediates .
Q. What functional groups in this compound are prone to reactivity under standard storage conditions?
- Benzodioxole ring : Susceptible to oxidative degradation. Store under inert gas (Ar/N₂) at −20°C with desiccants .
- Thiophene sulfonyl group : Hydrolytically unstable in acidic conditions. Avoid aqueous buffers with pH <5 during biological assays .
Advanced Research Questions
Q. How can reaction selectivity be optimized during the sulfonation of the piperidine-thiophene intermediate?
- Regioselective sulfonation : Use Lawesson’s reagent for thiophene sulfonation over competing piperidine sulfonamide formation. Monitor reaction progress at 50°C via HPLC to prevent over-sulfonation .
- Solvent effects : Dichloromethane (DCM) enhances sulfonyl group incorporation compared to THF, as shown in analogous piperidine-thiophene systems .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Metabolite interference : Perform LC-MS/MS to detect hydrolyzed amide byproducts (e.g., free benzodioxolylmethylamine) that may skew IC₅₀ values .
- Buffer compatibility : Replace phosphate buffers with HEPES (pH 7.4) to stabilize the sulfonyl-piperidine moiety during prolonged incubations .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Molecular docking : Use AutoDock Vina to model interactions between the ethanediamide linker and target enzymes (e.g., HDACs). Prioritize derivatives with hydrogen bonds to catalytic zinc ions .
- MD simulations : Assess conformational stability of the benzodioxole-thiophene scaffold over 100 ns trajectories. Derivatives with <1.5 Å RMSD are preferred for synthesis .
Q. What experimental controls are essential when evaluating this compound’s pharmacokinetic (PK) properties?
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions. Correct for nonspecific binding to dialysis membranes using radiolabeled controls .
- Metabolic stability : Incubate with liver microsomes ± NADPH. Compare half-life (t₁/₂) to structurally similar compounds with known CYP450 liabilities .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data?
- Solvent polymorphism : Re-crystallize the compound from acetone/water (1:1) vs. DMSO/ether to assess polymorph-dependent solubility. Characterize crystals via PXRD .
- LogP adjustments : Experimental LogP (e.g., shake-flask method) may deviate from predicted values due to intramolecular H-bonding. Use COSMO-RS simulations for correction .
Q. Why might in vitro cytotoxicity data fail to correlate with in vivo tumor regression results?
- Tumor microenvironment factors : Test the compound under hypoxic conditions (1% O₂) to mimic solid tumors. Use 3D spheroid models to assess penetration .
- Metabolite activation : Screen for liver S9 fraction-mediated activation using Ames II assays. Inactive metabolites in vitro may require prodrug strategies .
Methodological Best Practices
Q. What protocols minimize side reactions during the final amide coupling step?
Q. How should researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Incubate cells with the compound (10 µM) and measure target protein denaturation at 50–60°C via Western blot .
- Click chemistry probes : Synthesize an alkyne-tagged derivative for pull-down assays. Confirm binding via SDS-PAGE and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
